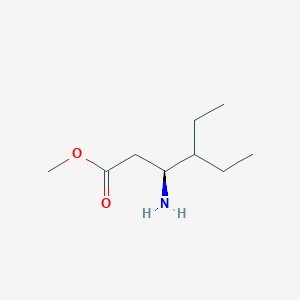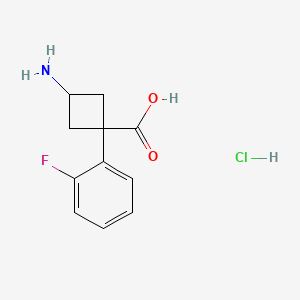
3-Amino-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1r,3r)-3-amino-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique cyclobutane ring structure, which is substituted with an amino group and a fluorophenyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1r,3r)-3-amino-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Amino Group: The amino group can be introduced via an amination reaction, often using reagents like ammonia or amines under controlled conditions.
Fluorophenyl Substitution: The fluorophenyl group is introduced through a substitution reaction, typically using a fluorinated benzene derivative.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1r,3r)-3-amino-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or fluorophenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(1r,3r)-3-amino-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1r,3r)-3-amino-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group and fluorophenyl group play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The compound’s effects are mediated through these interactions, leading to various biological responses.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid: Similar structure but lacks the amino group.
1-(5-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid: Contains a bromine substituent instead of an amino group.
Uniqueness
(1r,3r)-3-amino-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid hydrochloride is unique due to the presence of both the amino group and the fluorophenyl group on the cyclobutane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H13ClFNO2 |
|---|---|
Peso molecular |
245.68 g/mol |
Nombre IUPAC |
3-amino-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H12FNO2.ClH/c12-9-4-2-1-3-8(9)11(10(14)15)5-7(13)6-11;/h1-4,7H,5-6,13H2,(H,14,15);1H |
Clave InChI |
DPVDHPUPJAKKMG-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(C2=CC=CC=C2F)C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



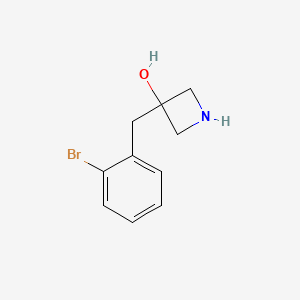
![Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxybenzoate](/img/structure/B13547291.png)
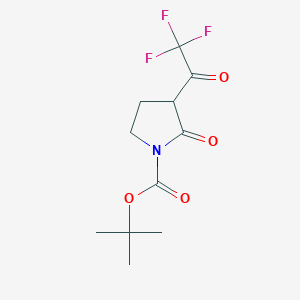
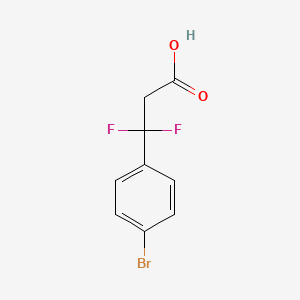

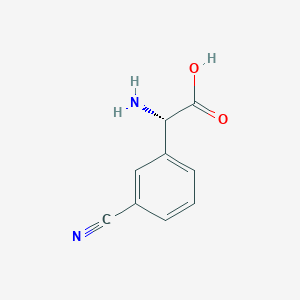
methyl}prop-2-enamide](/img/structure/B13547329.png)
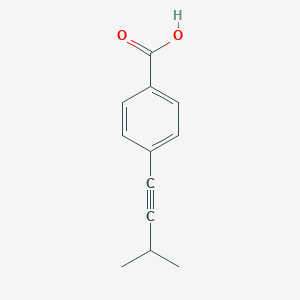
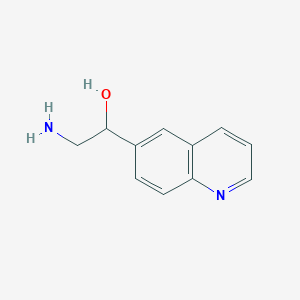
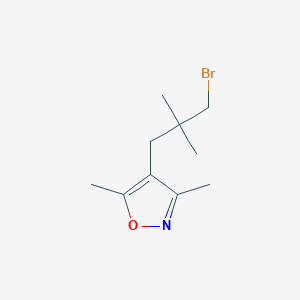

![Tert-butyl 3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate](/img/structure/B13547355.png)
